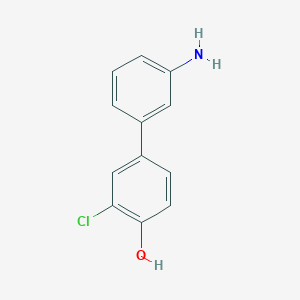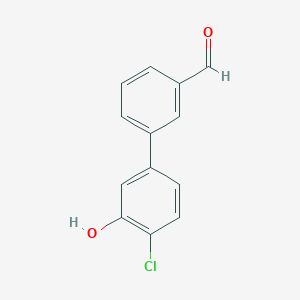
4-(3-Aminophenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenyl)-2-chlorophenol (4-Amino-2-chlorophenol, 95%) is a widely used chemical compound that has been studied for its various applications in the scientific field. It is an aromatic amine with a molecular formula of C7H7ClN and a molecular weight of 147.58 g/mol. 4-Amino-2-chlorophenol is a white to light yellow crystalline powder with a melting point of approximately 144°C and a boiling point of approximately 290°C. This compound is soluble in water, ethanol and other organic solvents.
Applications De Recherche Scientifique
4-Amino-2-chlorophenol has been widely studied for its various scientific applications. It has been used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and pesticides. It has also been used in the synthesis of various organic compounds, such as amines, amides, and nitriles. Additionally, 4-Amino-2-chlorophenol has been used in the synthesis of various polymers, such as polyurethanes and polyamides. It has also been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
4-Amino-2-chlorophenol is an aromatic amine, which means that it contains an amine group and an aromatic ring. The amine group is electron-donating, while the aromatic ring is electron-withdrawing. This makes the compound a nucleophilic aromatic substitution reagent. The nucleophilic aromatic substitution reaction involves the substitution of an electron-withdrawing group on an aromatic ring with an electron-donating group. In the case of 4-Amino-2-chlorophenol, the electron-donating group is the amine group, while the electron-withdrawing group is the chlorine atom.
Biochemical and Physiological Effects
4-Amino-2-chlorophenol has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, it has been shown to have antifungal activity against a variety of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, 4-Amino-2-chlorophenol has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-2-chlorophenol has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to its use in lab experiments. For instance, it is a highly reactive compound that can cause unwanted side reactions in some cases. Additionally, it can be toxic if inhaled or ingested, and it can cause skin and eye irritation.
Orientations Futures
Given the potential applications of 4-Amino-2-chlorophenol, there are several future directions for research. One potential area of research is to further explore its potential antimicrobial and antifungal activities. Additionally, further research could be done to explore its potential antioxidant activity and its ability to protect cells from oxidative damage. Furthermore, research could be done to explore its potential applications in the synthesis of various polymers and catalysts. Finally, research could be done to explore its potential toxicity and its effects on the human body.
Méthodes De Synthèse
4-Amino-2-chlorophenol can be synthesized through various methods, including reduction of nitrobenzene with iron powder in the presence of hydrochloric acid, reduction of o-chloronitrobenzene with iron powder in the presence of hydrochloric acid, and reduction of o-chloronitrobenzene with sodium borohydride in the presence of hydrochloric acid. The most common method of synthesis is the reduction of nitrobenzene with iron powder in the presence of hydrochloric acid. This method involves reacting nitrobenzene with iron powder in a flask containing hydrochloric acid. The resulting reaction produces 4-Amino-2-chlorophenol as well as other by-products.
Propriétés
IUPAC Name |
4-(3-aminophenyl)-2-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKCRHNLLZCJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685832 |
Source


|
| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-2-chlorophenol | |
CAS RN |
1261941-88-1 |
Source


|
| Record name | 3'-Amino-3-chloro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














